molecular formula C9H17NO4 B555346 N-Me-Asp(Otbu)-OH CAS No. 197632-85-2

N-Me-Asp(Otbu)-OH

Cat. No. B555346
M. Wt: 203,24 g/mole
InChI Key: VVZMENGKDSBXFM-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Me-Asp(Otbu)-OH” is also known as “Fmoc-N-Me-Asp(Otbu)-OH” or “N-α-Fmoc-N-α-methyl-L-aspartic acid β-tert butyl ester”. It is a building block for the introduction of N-α-methyl-aspartic acid amino-acid residues by Fmoc SPPS . The empirical formula is C24H27NO6 and the molecular weight is 425.47 g/mol .


Molecular Structure Analysis

The InChI code for “N-Me-Asp(Otbu)-OH” is 1S/C24H27NO6/c1-24(2,3)31-21(26)13-20(22(27)28)25(4)23(29)30-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,27,28)/t20-/m0/s1 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“N-Me-Asp(Otbu)-OH” is a white to off-white powder . . It is soluble in DMF .

Scientific Research Applications

“N-Me-Asp(Otbu)-OH” is a type of Fmoc protected N-methyl amino acid . It’s suitable for solid phase peptide synthesis . N-methyl amino acids have been shown to improve proteolytic stability of peptides . Here are some potential applications:

  • Peptide Synthesis

    • Summary : “N-Me-Asp(Otbu)-OH” can be used in the synthesis of peptides. The N-methyl group can enhance the proteolytic stability of the peptides .
    • Methods : In solid phase peptide synthesis, the amino acid is attached to a solid support. The N-terminus of the amino acid is protected by the Fmoc group. The peptide chain is assembled by sequentially coupling the carboxyl group of the next amino acid to the N-terminus of the chain. The Fmoc group is then removed, and the process is repeated until the desired sequence is obtained .
    • Results : The resulting peptides have enhanced stability against proteolytic enzymes, which can be beneficial in therapeutic applications .
  • Library Synthesis

    • Summary : “N-Me-Asp(Otbu)-OH” can be used in the synthesis of peptide libraries. These libraries can be used for high-throughput screening to identify peptides with desired properties .
    • Methods : In library synthesis, a mixture of amino acids is used at each step of the peptide synthesis. This results in a library of peptides with all possible combinations of the amino acids used .
    • Results : The resulting peptide library can be screened for peptides with desired properties, such as binding to a specific target .
  • Drug Discovery

    • Summary : “N-Me-Asp(Otbu)-OH” can be used in the discovery of new drugs. The enhanced proteolytic stability of peptides containing N-methyl amino acids can be beneficial in the development of peptide-based drugs .
    • Methods : In drug discovery, peptides are often screened for their ability to bind to a specific target, such as a protein or receptor. The use of “N-Me-Asp(Otbu)-OH” in the synthesis of these peptides can enhance their stability, potentially improving their effectiveness as drugs .
    • Results : The resulting peptides can be tested for their therapeutic potential. The specific results would depend on the target and the specific properties of the peptides .
  • Proteomics Research

    • Summary : “N-Me-Asp(Otbu)-OH” can be used in proteomics research. Proteomics is the large-scale study of proteins, and peptides are often used as tools in this field .
    • Methods : In proteomics research, peptides can be used as probes to study the structure and function of proteins. The use of “N-Me-Asp(Otbu)-OH” in the synthesis of these peptides can enhance their stability, potentially improving their usefulness as research tools .
    • Results : The resulting peptides can provide valuable insights into the structure and function of proteins. The specific results would depend on the specific proteins being studied .

Safety And Hazards

“N-Me-Asp(Otbu)-OH” is classified under GHS07. The hazard statements include H302-H315-H319-H335 . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 . It should be stored at +2°C to +8°C .

properties

IUPAC Name

(2S)-2-(methylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-7(11)5-6(10-4)8(12)13/h6,10H,5H2,1-4H3,(H,12,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZMENGKDSBXFM-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427288
Record name (2S)-4-tert-Butoxy-2-(methylamino)-4-oxobutanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Me-Asp(Otbu)-OH

CAS RN

197632-85-2
Record name (2S)-4-tert-Butoxy-2-(methylamino)-4-oxobutanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
MA Dechantsreiter, E Planker, B Mathä… - Journal of medicinal …, 1999 - ACS Publications
The α V β 3 integrin receptor plays an important role in human tumor metastasis and tumor-induced angiogenesis. The in vivo inhibition of this receptor by antibodies or by cyclic …
Number of citations: 012 pubs.acs.org
A Hautier, T Carvalho, D Valensin, AJ Simaan… - Dalton …, 2019 - pubs.rsc.org
N-Methylation of the peptide amide bond has proven to be a powerful strategy to fine-tune the conformation and properties of peptides. In this context and for the first time, we show that …
Number of citations: 2 pubs.rsc.org
MC Scala, M Marchetti, F Superti… - International Journal of …, 2023 - mdpi.com
Effective therapy against the influenza virus is still an unmet goal. Drugs with antiviral effects exist, but the appearance of resistant viruses pushes towards the discovery of drugs with …
Number of citations: 8 www.mdpi.com
S Matas, M Broto, M Corominas, R Lleonart… - … of Pharmaceutical and …, 2018 - Elsevier
The study of adverse drug reactions (ADRs) constitutes a challenge in the area of Medicine. Drugs generate a large number of the total registered hypersensitivity reactions, where …
Number of citations: 9 www.sciencedirect.com
MC Scala - 2017 - elea.unisa.it
The main purpose of the present research project was the identification of peptide capable of exercising potent anti-influenza activity. We identified bovine lactoferrin (bLf) as drug target, …
Number of citations: 0 elea.unisa.it
S Zhao - 2013 - search.proquest.com
Combinatorial chemistry is one of the most important technological advances in the last century in the field of biomedicine and material sciences. Allowing rapid synthesis and screening …
Number of citations: 0 search.proquest.com
DM Gorman, J Lee, CD Payne, TM Woodruff, RJ Clark - Amino Acids, 2021 - Springer
The complement component C5 inhibitory peptide zilucoplan is currently in phase III clinical trials for myasthenia gravis (MG). Despite being at an advanced stage of clinical …
Number of citations: 13 link.springer.com
К СПРОГЕЕ, Ф КЛЕЕМАНН, У ХЕРЗЕЛЬ… - 2015 - elibrary.ru
Настоящее изобретение относится к фармацевтической композиции, содержащей соединение инсулина в концентрации, достаточной для поддержания терапевтически …
Number of citations: 0 elibrary.ru
Х РАУ, Ф КЛЕЕМАНН, У ХЕРЗЕЛЬ, С КАДЕН-ФАГТ… - 2016 - elibrary.ru
Группа изобретений относится к конъюгату инсулин-линкер DL или его фармацевтически приемлемой соли, где D представляет собой фрагмент инсулина и-L является …
Number of citations: 0 elibrary.ru

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